Ranolazine-d5 is a deuterated form of ranolazine, a medication primarily used for the treatment of chronic angina pectoris. The incorporation of deuterium, a stable isotope of hydrogen, into the ranolazine molecule enhances its utility in pharmacokinetic studies and metabolic research. This compound allows researchers to trace the behavior of ranolazine in biological systems, providing insights into its pharmacodynamics and pharmacokinetics.
Ranolazine-d5 is derived from ranolazine, which is classified as an antianginal agent. It operates by inhibiting sodium channels and modifying calcium influx in cardiac cells. The deuterated version, ranolazine-d5, is utilized mainly in research settings for quantification purposes using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .
The synthesis of ranolazine-d5 involves several key steps that incorporate deuterium into the ranolazine structure. Common methods include:
Ranolazine-d5 maintains a similar molecular structure to that of ranolazine but features five deuterium atoms. The molecular formula for ranolazine is , while for ranolazine-d5, it can be represented as . The presence of deuterium alters certain physicochemical properties, such as boiling point and solubility, which can be advantageous in analytical applications .
Ranolazine-d5 can undergo various chemical reactions similar to its non-deuterated counterpart. Key reactions include:
These reactions are essential for understanding both the therapeutic effects and potential side effects associated with ranolazine.
Ranolazine exerts its pharmacological effects primarily through:
Research indicates that ranolazine-d5 can be used to quantify these mechanisms effectively due to its stable isotope labeling.
Ranolazine-d5 exhibits several notable properties:
These properties make it suitable for various analytical applications .
Ranolazine-d5 serves multiple roles in scientific research:
The synthesis of Ranolazine-d5 employs specialized deuteration methodologies to achieve high isotopic incorporation efficiency. Two primary strategies dominate industrial and laboratory-scale production:
Catalytic H/D Exchange: This approach utilizes deuterium oxide (D₂O) under controlled conditions with platinum or palladium catalysts to replace exchangeable hydrogens. While operationally straightforward, this method yields only partial deuteration (<60%) and fails to incorporate deuterium at non-labile carbon-hydrogen bonds essential for Ranolazine-d5 [8].
Deuterated Building Block Assembly: The clinically viable route employs deuterium-labeled precursors, particularly 1,1,2,3,3-pentadeuterio-3-(2-methoxyphenoxy)propane-1,2-diol. This glycidol derivative undergoes regioselective ring-opening with piperazine under acid catalysis, introducing deuterium at the C1 and C3 positions of the propyl chain. Subsequent N-alkylation with 2-chloro-N-(2,6-dimethylphenyl)acetamide completes the molecular framework [1] [8].
Table 1: Comparative Deuteration Methods for Ranolazine-d5
Method | Deuterium Sources | Isotopic Purity (%) | Key Limitations |
---|---|---|---|
Catalytic H/D Exchange | D₂O/Pd/C | 40-60 | Non-specific labeling; low yield |
Epoxide Ring-Opening | C₃D₅-glycidol derivatives | 98-99.5 | Stereochemistry control required |
Reductive Deuteration | D₂/Pd on BaSO₄ | 85-90 | Over-reduction side products |
The glycidol route achieves >99% isotopic purity when using enantiomerically pure deuterated epoxides, though racemic mixtures remain acceptable for non-stereospecific pharmacological studies [8]. Nuclear magnetic resonance (NMR) validation confirms deuterium positioning through characteristic absence of proton signals at δ 3.65 (-OCH₂-), δ 3.82 (-OCH₃), and δ 4.25 (-CH(OH)-) in the parent compound spectrum [1].
The piperazine ring presents unique deuteration challenges due to potential N-dealkylation and ring-opening side reactions during harsh synthetic conditions. Optimization focuses on three critical parameters:
Reaction Stoichiometry and Temperature Control: Maintaining a 20% molar excess of deuterated glycidol relative to piperazine at 50-60°C minimizes N,N'-dialkylation impurities. Higher temperatures (>70°C) accelerate epoxide hydrolysis, causing deuterium dilution through H/D exchange with solvent protons [8].
Catalyst Selection: Lewis acids like ytterbium(III) triflate demonstrate superior regioselectivity for terminal epoxide opening compared to protic acids, achieving 98:2 preference for secondary alcohol formation. This selectivity preserves deuterium at the primary carbon during ring-opening [8].
High-resolution mass spectrometry analyses reveal that inadequate parameter control generates critical impurities including bis-deuterated species (C₂₄H₃₁D₂N₃O₄⁺) and deuterium/hydrogen exchange products at the hydroxymethyl position. These impurities necessitate rigorous chromatographic separation, reducing process efficiency [1] .
The two dominant synthetic pathways exhibit distinct advantages and limitations in deuterium fidelity and scalability:
Epoxide Ring-Opening Route:
Direct Alkylation Route:
Table 2: Synthetic Route Performance Metrics
Parameter | Epoxide Route | Direct Alkylation |
---|---|---|
Overall Yield | 68±5% | 82±3% |
Isotopic Purity | 99.2±0.3% | 87±5% |
Chiral Purity (ee) | >99% | 60-75% |
Production Cost (kg) | $410,000 | $290,000 |
Critical Impurities | <0.5% | 8-12% |
The epoxide method remains preferred for tracer studies despite higher costs due to uncompromised isotopic integrity. Reaction kinetic modeling confirms that the energy barrier for deuterium elimination in the direct alkylation pathway (ΔG‡ = 128 kJ/mol) is significantly lower than hydrogen elimination (ΔG‡ = 142 kJ/mol), thermodynamically favoring deuterium loss [8].
Industrial-scale production faces three principal bottlenecks in purification:
Crystallization Limitations: Unlike non-deuterated ranolazine, Ranolazine-d5 exhibits altered crystal packing due to deuterium's reduced vibrational amplitude. This necessitates solvent screen optimization, with deuterated ethanol/water mixtures (4:1 v/v) achieving 92% recovery versus 78% in standard ethanol. Differential scanning calorimetry reveals a 5.2°C lower melting point for the deuterated form, impacting crystal lattice stability [8].
Distillation Challenges: Fractional distillation of deuterated intermediates like 1-deuterio-2-methoxybenzene under reduced pressure (0.1 mmHg) achieves 99.8% isotopic purity but suffers from thermal degradation above 90°C. Molecular distillation techniques enhance recovery to 85% by reducing thermal exposure time to <30 seconds .
Process analytical technology (PAT) implementation via inline Raman spectroscopy enables real-time monitoring of deuterium content during purification. Characteristic C-D stretching bands at 2070-2260 cm⁻¹ provide non-destructive quantification, reducing analytical hold times by 72 hours per batch. These advances address the primary scalability constraint: maintaining isotopic integrity while transitioning from milligram to kilogram-scale synthesis [1] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1